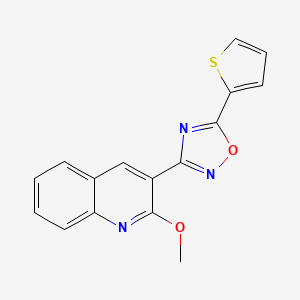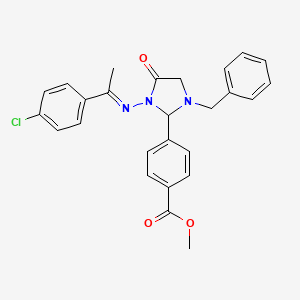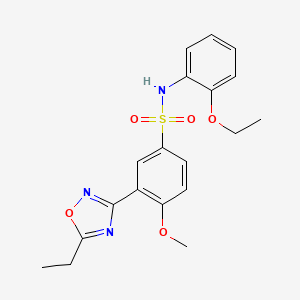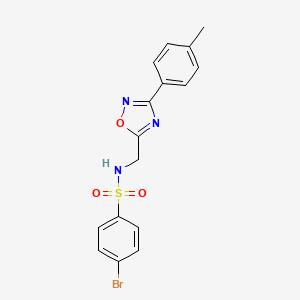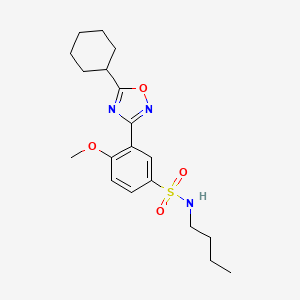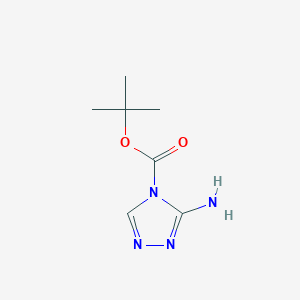
tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. It is a versatile molecule that can be used in various fields, including pharmaceuticals, agriculture, and materials science.
Mécanisme D'action
Tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate has been shown to exhibit various mechanisms of action depending on its application. In coordination chemistry, it acts as a bidentate ligand, forming chelate complexes with metal ions. In medicinal chemistry, it acts as a building block for the synthesis of heterocyclic compounds, which can exhibit various mechanisms of action, including enzyme inhibition, receptor binding, and DNA intercalation. As a corrosion inhibitor, it acts by adsorbing onto the metal surface, forming a protective layer that inhibits the corrosion process.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects depending on its application. In medicinal chemistry, some of the synthesized heterocyclic compounds have exhibited potential antitumor, antimicrobial, and anti-inflammatory activities. In coordination chemistry, the formed complexes have exhibited potential catalytic and sensing activities. As a corrosion inhibitor, it has been shown to effectively inhibit the corrosion process of various metals and alloys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate is its versatility and ease of synthesis. It can be easily synthesized with high yields using various methods. Additionally, it can be used in various fields, including pharmaceuticals, agriculture, and materials science. However, one of the limitations of this compound is its potential toxicity, which can limit its use in some applications.
Orientations Futures
There are numerous future directions for the study of tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate. One potential direction is the synthesis of new heterocyclic compounds using this compound as a building block, with potential applications in medicinal chemistry. Another potential direction is the study of the corrosion inhibition properties of this compound on various metals and alloys. Additionally, the study of the coordination chemistry of this compound with various metal ions can lead to the development of new catalysts and sensors.
Méthodes De Synthèse
Tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate can be synthesized through various methods. One of the most common methods is the reaction of tert-butyl carbazate with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the reaction with tert-butyl isocyanide. Both methods result in the formation of this compound with high yields.
Applications De Recherche Scientifique
Tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate has been extensively studied for its diverse applications in scientific research. It has been used as a ligand in coordination chemistry, where it forms complexes with various metal ions. It has also been used as a building block in the synthesis of heterocyclic compounds, which have potential applications in medicinal chemistry. Additionally, this compound has been used as a corrosion inhibitor for metals and alloys.
Propriétés
IUPAC Name |
tert-butyl 3-amino-1,2,4-triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)11-4-9-10-5(11)8/h4H,1-3H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLNGQBQZAEHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NN=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

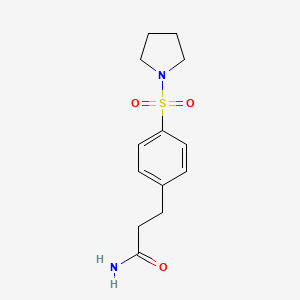
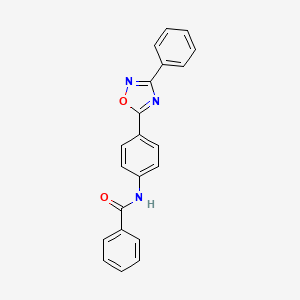

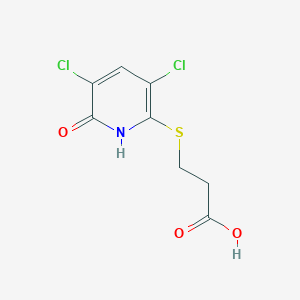
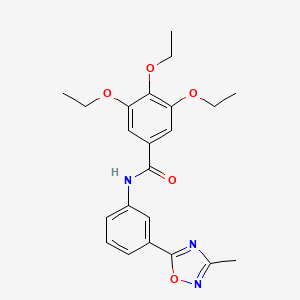

![2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide](/img/structure/B7704334.png)
